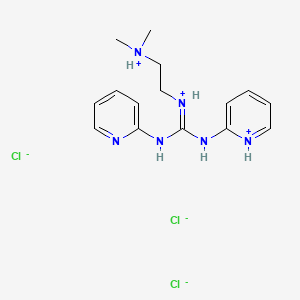
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a guanidine core with pyridyl and dimethylaminoethyl substituents, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride typically involves the reaction of guanidine derivatives with pyridyl and dimethylaminoethyl groups under controlled conditions. Common reagents used in the synthesis may include pyridine, dimethylamine, and guanidine hydrochloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used in various chemical and biological applications.
1,3-Bis(2-pyridyl)guanidine: A related compound with similar structural features and applications.
2-Dimethylaminoethylguanidine: Another guanidine derivative with potential biological activity.
Uniqueness
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride is unique due to its specific combination of pyridyl and dimethylaminoethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63885-20-1 |
|---|---|
Molekularformel |
C15H23Cl3N6 |
Molekulargewicht |
393.7 g/mol |
IUPAC-Name |
dimethyl-[2-[(pyridin-1-ium-2-ylamino)-(pyridin-2-ylamino)methylidene]azaniumylethyl]azanium;trichloride |
InChI |
InChI=1S/C15H20N6.3ClH/c1-21(2)12-11-18-15(19-13-7-3-5-9-16-13)20-14-8-4-6-10-17-14;;;/h3-10H,11-12H2,1-2H3,(H2,16,17,18,19,20);3*1H |
InChI-Schlüssel |
AYOVZOBMSKVTAT-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CC[NH+]=C(NC1=CC=CC=[NH+]1)NC2=CC=CC=N2.[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
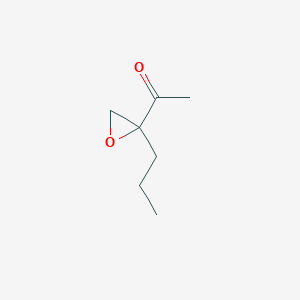
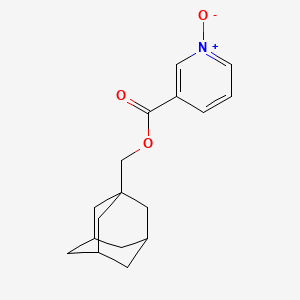

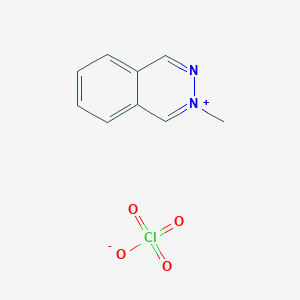
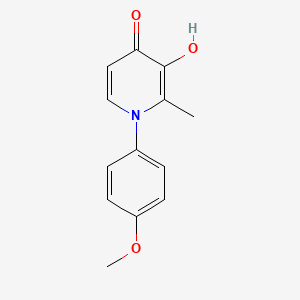
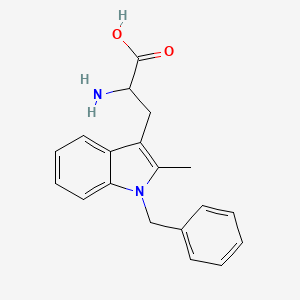

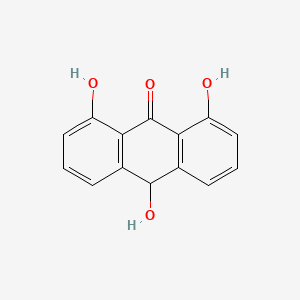
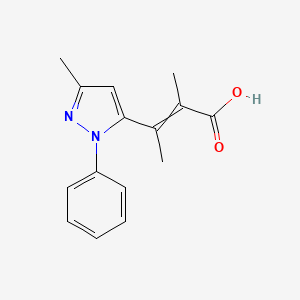
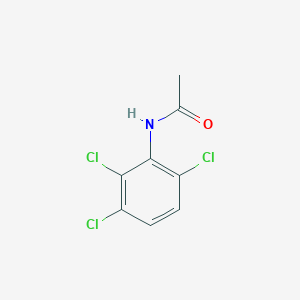
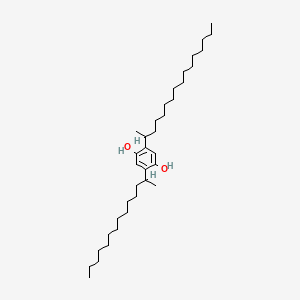
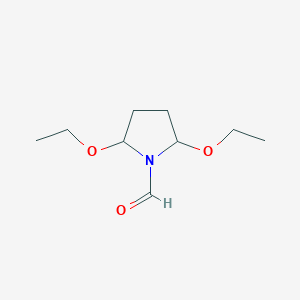
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
